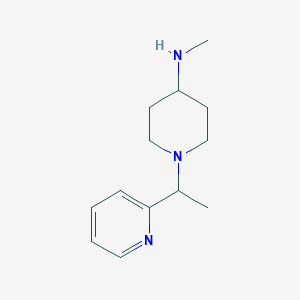
(2,2-Dimethoxyethyl)(p-tolyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dimethoxyethyl)(p-tolyl)sulfane: is an organic compound with the molecular formula C11H16O2S It is characterized by the presence of a sulfane group attached to a p-tolyl group and a 2,2-dimethoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethoxyethyl)(p-tolyl)sulfane typically involves the reaction of p-tolylthiol with 2,2-dimethoxyethanol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2,2-Dimethoxyethyl)(p-tolyl)sulfane can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfane group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfane group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (2,2-Dimethoxyethyl)(p-tolyl)sulfane is used as an intermediate in organic synthesis, particularly in the preparation of more complex sulfur-containing compounds .
Biology: In biological research, this compound may be used to study the effects of sulfane groups on biological systems and their potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of (2,2-Dimethoxyethyl)(p-tolyl)sulfane involves its interaction with molecular targets through its sulfane group. This group can participate in various chemical reactions, such as oxidation and reduction, which can modulate the activity of enzymes and other proteins. The pathways involved may include redox reactions and nucleophilic substitution, leading to changes in the biological activity of the compound .
Comparación Con Compuestos Similares
- (2,2-Dimethoxyethyl)(phenyl)sulfane
- (2,2-Dimethoxyethyl)(m-tolyl)sulfane
- (2,2-Dimethoxyethyl)(o-tolyl)sulfane
Comparison: Compared to these similar compounds, (2,2-Dimethoxyethyl)(p-tolyl)sulfane is unique due to the position of the methyl group on the aromatic ring (para position)
Propiedades
Fórmula molecular |
C11H16O2S |
|---|---|
Peso molecular |
212.31 g/mol |
Nombre IUPAC |
1-(2,2-dimethoxyethylsulfanyl)-4-methylbenzene |
InChI |
InChI=1S/C11H16O2S/c1-9-4-6-10(7-5-9)14-8-11(12-2)13-3/h4-7,11H,8H2,1-3H3 |
Clave InChI |
IWCUZRSJEBDZSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SCC(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile](/img/structure/B13644714.png)
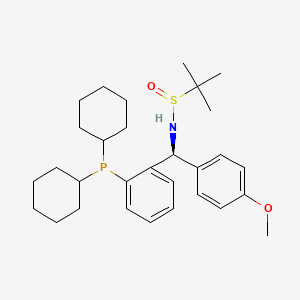
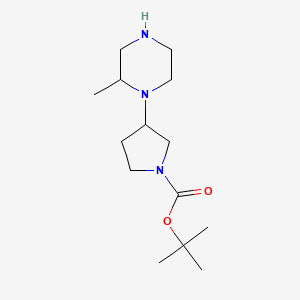
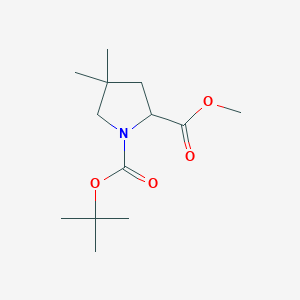
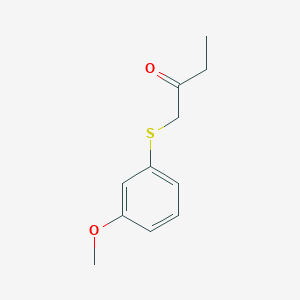

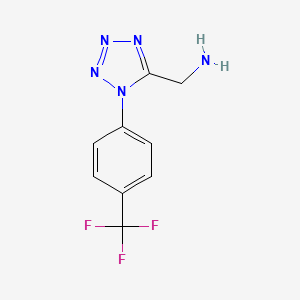
![6-Amino-1H-benzo[d]imidazole-4-carbaldehyde](/img/structure/B13644737.png)
![1-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione](/img/structure/B13644741.png)
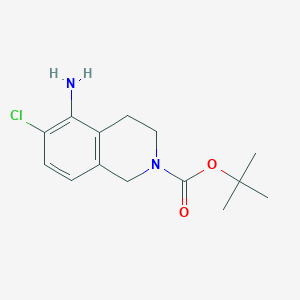

![(R)-N-((S)-(3-(Di-tert-butylphosphanyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)(9,10-dihydro-9,10-[1,2]benzenoanthracen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13644768.png)

